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Cat. No.: B15579019

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ligritinib (AB801), a potent and
selective AXL receptor tyrosine kinase inhibitor, and its role in overcoming resistance to
chemotherapy and other targeted therapies. The information presented is collated from
preclinical studies and is intended to inform researchers and professionals in the field of drug
development.

Introduction to Ligritinib (AB801) and AXL-Mediated
Resistance

Ligritinib (AB801) is an orally active, small-molecule inhibitor of the AXL receptor tyrosine
kinase.[1] AXL is a transmembrane protein that is overexpressed in a variety of tumors, and its
levels often correlate with a poor prognosis for cancer patients.[2] The AXL signaling pathway
is a key mechanism of resistance to multiple standard-of-care therapies, including
chemotherapy, targeted therapy, and immunotherapy.[3]

AXL-mediated resistance is driven by several mechanisms:

e Increased DNA Repair: AXL signaling can enhance the repair of DNA damage induced by
chemotherapeutic agents.[3]

e Pro-Survival Signaling: The pathway promotes anti-apoptotic signaling, allowing cancer cells
to survive the stress induced by treatment.[3]
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e Immunosuppressive Microenvironment: AXL signaling can lead to decreased antigen
presentation and the secretion of immunosuppressive chemokines, thereby hindering anti-
tumor immune responses.[3]

Ligritinib is designed to inhibit AXL signaling, thereby potentially reversing these resistance
mechanisms and restoring sensitivity to standard-of-care treatments.[4]

Mechanism of Action

Ligritinib blocks the downstream signaling pathway by inhibiting the kinase activity of AXL.[1] It
effectively inhibits both ligand-dependent AXL phosphorylation, which is mediated by its ligand,
growth arrest specific protein 6 (GAS6), and ligand-independent AXL phosphorylation.[5] By
blocking AXL phosphorylation, Ligritinib disrupts the signaling cascades that promote cancer
cell proliferation, survival, and the development of an immunosuppressive tumor
microenvironment.[2][5] Preclinical studies have shown that in combination with taxanes,
Ligritinib enhances chemosensitivity by increasing DNA double-strand breaks, as measured
by an increase in yH2AX protein levels.[5] Furthermore, AXL signaling can circumvent RAS
blockade by maintaining PI3K/AKT activity; Ligritinib has been shown to suppress this bypass
mechanism.[6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of Ligritinib
(AB801).

Table 1: In Vitro Kinase Inhibition

Compound AXL Kinase IC50 (nM)
AB801 0.3
Bemcentinib 2.0

Kinase activity was determined using a HTRF KinEASE-TK kit in the presence of 700 uM ATP.
[5]

Table 2: Preclinical Pharmacokinetics of ABS01
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Volume of
) Clearance (CL) e .
Species Distribution (Vss) Half-life (T1/2) (h)
(L/h/kg)
(L/kg)
Mouse 2.8 23 5.7
Rat 2.5 2.7 0.7
Dog 1.8 1.8 0.7

Data from intravenous dosing of AB801.[2]

Table 3: Projected Human Pharmacokinetic Profile of AB801

Volume of
Clearance (CL) L . . .
Distribution (Vss) Half-life (T1/2) (h) Bioavailability (%)
(L/h/kg)
(L/kg)
0.46 16 24 60

Based on a well-stirred model with adjustments from preclinical data and the Jie-Tozer
method.[2]

Table 4: In Vivo Efficacy of AB801 in Combination Therapy (MC38 Tumor Model)

Treatment Group Statistical Significance (vs. OXA + PD-1)

AB801 + Oxaliplatin (OXA) + anti-PD-1

. p =0.0118
(Triplet)

Statistical significance was calculated using a mixed-effects model with Dunnett's multiple
comparisons test for combined tumor volume.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the AXL
signaling pathway, Ligritinib's mechanism of action, and a typical experimental workflow for
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evaluating its efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Ligritinib (AB801): A Technical Guide to Overcoming
Chemotherapy Resistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579019#ligritinib-s-role-in-overcoming-
chemotherapy-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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